
N-tert-Butyl-P-phenyl-N'-propan-2-ylphosphonic diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butyl-P-phenyl-N’-propan-2-ylphosphonic diamide is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-P-phenyl-N’-propan-2-ylphosphonic diamide typically involves a multi-step process. One common method includes the reaction of tert-butylamine with phenylphosphonic dichloride under controlled conditions to form the intermediate product. This intermediate is then reacted with isopropylamine to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of N-tert-Butyl-P-phenyl-N’-propan-2-ylphosphonic diamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters. Purification steps such as crystallization and distillation are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-Butyl-P-phenyl-N’-propan-2-ylphosphonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonic diamides .
Applications De Recherche Scientifique
N-tert-Butyl-P-phenyl-N’-propan-2-ylphosphonic diamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an additive in industrial processes
Mécanisme D'action
The mechanism of action of N-tert-Butyl-P-phenyl-N’-propan-2-ylphosphonic diamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site and preventing substrate binding. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-Butyl-α-phenylnitrone: Known for its free radical scavenging activity and neuroprotective effects.
N-tert-Butyl-α-phenylnitrone oxide: Similar in structure but with different reactivity and applications.
Uniqueness
Its ability to participate in various chemical reactions and its potential biological activity make it a valuable compound in scientific research .
Propriétés
Numéro CAS |
111783-67-6 |
|---|---|
Formule moléculaire |
C13H23N2OP |
Poids moléculaire |
254.31 g/mol |
Nom IUPAC |
2-methyl-N-[phenyl-(propan-2-ylamino)phosphoryl]propan-2-amine |
InChI |
InChI=1S/C13H23N2OP/c1-11(2)14-17(16,15-13(3,4)5)12-9-7-6-8-10-12/h6-11H,1-5H3,(H2,14,15,16) |
Clé InChI |
VDNPYPDOSZMGJN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NP(=O)(C1=CC=CC=C1)NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



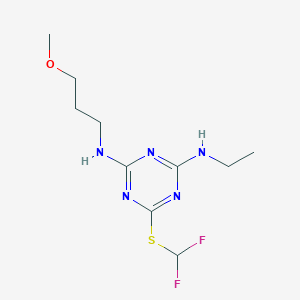



![N''-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine](/img/structure/B14328064.png)
![Butyl [(dibutylcarbamothioyl)sulfanyl]acetate](/img/structure/B14328068.png)
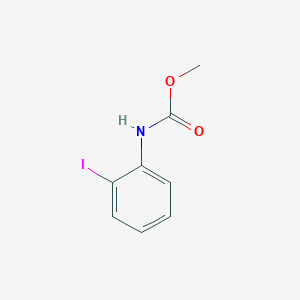

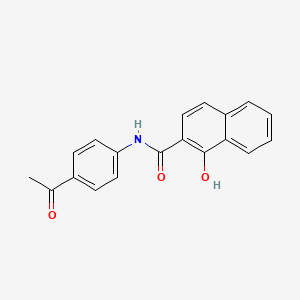
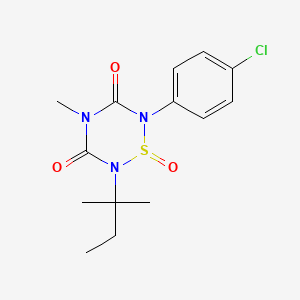
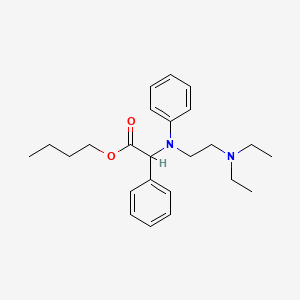
![3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione](/img/structure/B14328113.png)

